![molecular formula C19H32O B118465 5alpha-Androstan-3beta-ol CAS No. 1224-92-6](/img/structure/B118465.png)
5alpha-Androstan-3beta-ol
Overview
Description
5alpha-Androstan-3beta-ol is a 3-hydroxy steroid and an androstane metabolite . It is a major metabolite of testosterone with androgenic activity and has been implicated as a regulator of gonadotropin secretion . It stimulates or controls the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Physical And Chemical Properties Analysis
This compound is a solid powder . It has a molecular formula of C19H32O and a molecular weight of 276.46 .Scientific Research Applications
Prostate Imaging and Androgen Activity
A study by Castonguay et al. (1978) explored the potential use of substituted 5alpha-androstan-17beta-ols, including 5alpha-Androstan-3beta-ol, in developing prostate imaging agents. These compounds were evaluated for their ability to bind to the androgen receptor protein in rat prostate, with 3beta-Fluoro-5alpha-androstan-17beta-ol found to have approximately 5% the androgenic activity of testosterone propionate in castrated rats (Castonguay et al., 1978).
Estrogen Receptor Activation in Neuronal Cells
Pak et al. (2005) discovered that 5alpha-Androstane-3beta, 17beta-diol (3betaAdiol) activates estrogen receptor-beta1-mediated gene transcription in neuronal cells. This metabolite of a potent androgen binds to the estrogen receptor (ER)-beta and influences gene transcription, indicating its potential role in neuronal processes (Pak et al., 2005).
Binding and Metabolism in Rat Prostate and Seminal Vesicles
Krieg et al. (1975) examined the binding and metabolism of 5alpha-androstane-3beta,-17 beta-diol in the prostate and seminal vesicles of male rats. They found that this compound did not show specific binding to the cytosols in vitro, but was bound in plasma and was converted to 5alpha-dihydrotestosterone (DHT) in vivo, highlighting its biological effects through conversion to DHT (Krieg et al., 1975).
Neurosteroid Analog Activities
Runyon et al. (2009) studied neurosteroid analogs including 17beta-Nitro-5alpha-androstan-3alpha-ol and its 3beta-methyl derivative, demonstrating their potency as positive allosteric modulators of GABA(A) receptors. These compounds showed anticonvulsant and anxiolytic-like activities in animal models, indicating their potential therapeutic uses in neurological conditions (Runyon et al., 2009).
Androgen Receptor Protein Binding and Tissue Distribution
A study by Skinner et al. (1977) focused on the binding properties and tissue distribution of 2-selena-A-nor-5alpha-androstan-17beta-ol in rats, revealing the compound's ability to complex with the specific receptors of 5alpha-DHT in the prostate. This study contributes to understanding the tissue-specific actions of similar compounds (Skinner et al., 1977).
Prostate Cancer Cell Migration Inhibition
Guerini et al. (2005) found that 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype. This suggests a potential role for the compound in modulating prostate cancer invasiveness and metastasis (Guerini et al., 2005).
Mechanism of Action
Target of Action
5alpha-Androstan-3beta-ol, also known as 3β-Hydroxy-5α-androstane, is a steroid hormone that is a major metabolite of testosterone . It primarily targets the gonadotropin secretion and has been implicated as a regulator of this secretion . Gonadotropins are hormones produced by the pituitary gland at the base of the brain, which play a crucial role in sexual development and fertility.
Mode of Action
It is known to have androgenic activity, which means it can bind to androgen receptors and mediate many of the biological actions of testosterone . This includes the development of masculine characteristics and effects on scalp and body hair .
Biochemical Pathways
It is known to be a metabolite of testosterone, which is involved in various biochemical pathways, including the regulation of gonadotropin secretion
Pharmacokinetics
As a steroid hormone, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of this compound’s action is the regulation of gonadotropin secretion, which plays a crucial role in sexual development and fertility . It also has androgenic activity, which means it can mediate many of the biological actions of testosterone, including the development of masculine characteristics and effects on scalp and body hair .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTOLSNIKJIDFF-LOVVWNRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036514 | |
Record name | 5alpha-Androstan-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5a-Androstan-3b-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1224-92-6 | |
Record name | 5α-Androstan-3β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1224-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5alpha-Androstan-3beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5α-androstan-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1394KPE67H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5a-Androstan-3b-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The second paper investigates the crystal structure of a 17α-aza-D-homo-5α-androstan-3β-ol derivative. How might modifications at the D-ring of the steroid nucleus, as seen in this derivative, influence the biological activity of 5α-Androstan-3β-ol?
A2: Modifications at the D-ring of the steroid nucleus can significantly impact the biological activity of steroid derivatives, including potential interactions with enzymes like 3β-hydroxysteroid oxidase. The study highlights the importance of the D-ring in forming hydrogen bonds that dictate crystal packing []. Changes in this region, such as the introduction of a nitrogen atom and expansion of the ring as seen in the 17α-aza-D-homo derivative, can alter the molecule's shape, polarity, and hydrogen bonding capacity. These alterations could affect its binding affinity to enzymes, cellular receptors, or other biological targets, ultimately modifying its pharmacological profile compared to 5α-Androstan-3β-ol.
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